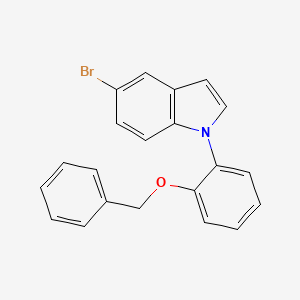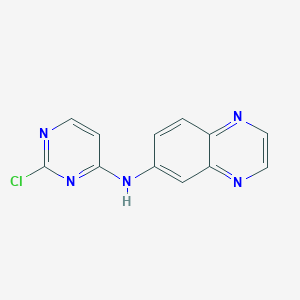
4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine typically involves multi-step organic reactions. One common method includes the coupling of a pyridine derivative with a benzothiophene derivative under specific conditions. For instance, the reaction might involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which are known for their efficiency in forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve the use of hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation reactions, and reducing agents like hydrogen gas for reduction reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could lead to the formation of reduced pyridine derivatives .
Scientific Research Applications
4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biological molecules.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine exerts its effects is largely dependent on its interaction with molecular targets. For instance, in biological systems, it might interact with enzymes or receptors, altering their activity. The pathways involved could include signal transduction pathways where the compound acts as an inhibitor or activator of specific proteins .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid: This compound shares a similar pyridine structure but differs in the presence of a pyrimidine ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another structurally related compound with potential biological activity.
Uniqueness
4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine is unique due to its benzothiophene moiety, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H14N2S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine |
InChI |
InChI=1S/C19H14N2S/c1-13-8-10-20-11-16(13)14-5-4-6-15-17(12-22-19(14)15)18-7-2-3-9-21-18/h2-12H,1H3 |
InChI Key |
ZQMPKSFKWUCKAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=CC3=C2SC=C3C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[[3-(pyrrolidin-1-ylmethyl)phenyl]methylamino]acetate](/img/structure/B13883311.png)








![N-(cyclopropylmethyl)-3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B13883380.png)


